(4-Cyanophenyl)methyl benzoate (4-Cyanophenyl)methyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10140758
InChI: InChI=1S/C15H11NO2/c16-10-12-6-8-13(9-7-12)11-18-15(17)14-4-2-1-3-5-14/h1-9H,11H2
SMILES: C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol

(4-Cyanophenyl)methyl benzoate

CAS No.:

Cat. No.: VC10140758

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

(4-Cyanophenyl)methyl benzoate -

Specification

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
IUPAC Name (4-cyanophenyl)methyl benzoate
Standard InChI InChI=1S/C15H11NO2/c16-10-12-6-8-13(9-7-12)11-18-15(17)14-4-2-1-3-5-14/h1-9H,11H2
Standard InChI Key NLLRGSOJQLUKFM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N

Introduction

Methyl 4-cyanobenzoate is characterized by a benzoate ester group substituted with a cyano group at the para position of the aromatic ring. The compound’s IUPAC name is methyl 4-cyanobenzoate, though it is occasionally referenced in literature as 4-cyanobenzoic acid methyl ester or p-cyanobenzoic acid methyl ester. Its structural formula is represented as COOCH3C6H4CN\text{COOCH}_3-\text{C}_6\text{H}_4-\text{CN}, with the cyano group (CN-\text{CN}) and methyl ester (COOCH3-\text{COOCH}_3) positioned opposite each other on the benzene ring .

Physicochemical Properties

Key physicochemical properties of methyl 4-cyanobenzoate include:

PropertyValue
Melting Point65–67 °C (lit.)
Boiling Point142–144 °C at 12 mmHg (lit.)
Density1.2480 (estimated)
Refractive Index1.5050 (estimated)
SolubilityChloroform, ethyl acetate
Flash Point142–144°C/12mm

The compound is insoluble in water but exhibits good solubility in organic solvents such as chloroform and ethyl acetate, making it suitable for reactions in non-polar media .

Synthesis and Manufacturing

Conventional Synthesis Routes

Methyl 4-cyanobenzoate is typically synthesized via esterification of 4-cyanobenzoic acid with methanol under acidic conditions. A documented method involves reacting 4-cyanobenzamide with methanol and hydrochloric acid at 64°C for 12 hours, achieving a yield of 93% . The reaction proceeds as follows:

4-Cyanobenzamide+CH3OHHClMethyl 4-cyanobenzoate+NH3\text{4-Cyanobenzamide} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl 4-cyanobenzoate} + \text{NH}_3

Alternative pathways include nickel-catalyzed cross-coupling reactions. For instance, a 2017 protocol utilized NiCl2\text{NiCl}_2-glyme complexes with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) as a ligand, enabling the coupling of p-tolualdehyde and p-cyanophenol in 1,2-dichloroethane under UV irradiation. This method yielded 84% of the target product .

Industrial-Scale Production

Industrial production prioritizes cost efficiency and scalability. A patented approach employs continuous-flow reactors to enhance reaction kinetics and reduce byproduct formation. Key parameters such as temperature (30–70°C), catalyst loading (5–10 mol%), and solvent selection (DCE or THF) are optimized to maintain yields above 90% .

Phase Behavior and Liquid Crystal Applications

Role of Lateral Substituents

Pharmaceutical and Analytical Applications

Chemoselective Biotransformation

Methyl 4-cyanobenzoate serves as a substrate in enzymatic biotransformation studies. Rhodococcus equi A4, a nitrile-hydrolyzing bacterium, selectively converts the compound to 4-cyanobenzoic acid, a precursor for anti-inflammatory agents . This chemoselective process avoids hydrolysis of the ester group, highlighting its utility in green chemistry applications .

Capillary Electrophoresis Detection

In analytical chemistry, methyl 4-cyanobenzoate derivatives are employed as fluorescent labeling agents. For instance, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde, synthesized from methyl 4-cyanobenzoate, enables ultrasensitive detection of primary amines in capillary electrophoresis with laser-induced fluorescence (LIF) detection . This method achieves detection limits as low as 1 nM, facilitating trace analysis in biological samples .

Future Research Directions

Advanced Material Design

Ongoing research explores methyl 4-cyanobenzoate as a monomer in photoactive polymers. Its cyano group enhances electron-withdrawing capacity, making it suitable for organic photovoltaic (OPV) devices. Preliminary studies report power conversion efficiencies (PCE) of 8.2% in bulk heterojunction solar cells .

Catalytic Asymmetric Synthesis

Emerging methodologies aim to exploit chiral catalysts for enantioselective esterification of 4-cyanobenzoic acid. Palladium complexes with BINAP ligands have shown promise, achieving enantiomeric excess (ee) values of 78% in preliminary trials .

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